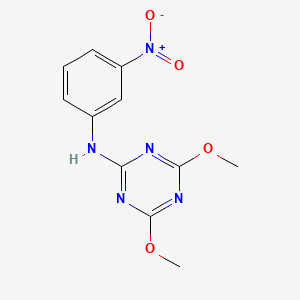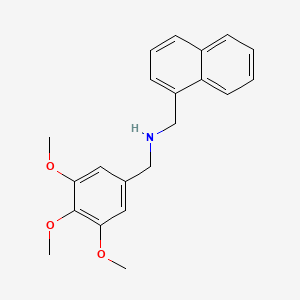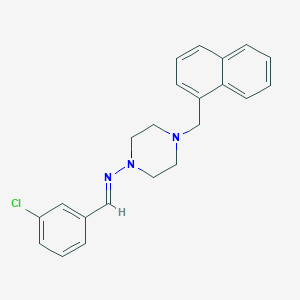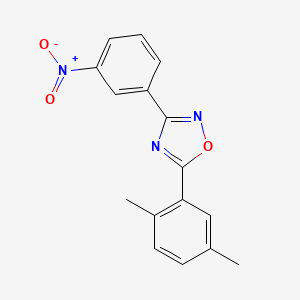
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cytokinin that promotes cell division and growth in plants. It has been used to increase fruit yield, improve fruit quality, and delay fruit senescence. CPPU has also been used to enhance the growth of ornamental plants and to improve the rooting of cuttings.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea acts as a cytokinin analog, promoting cell division and growth in plants. It binds to cytokinin receptors, leading to the activation of downstream signaling pathways that promote cell division and growth. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase the expression of genes involved in cell division and growth, leading to enhanced plant growth and development.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids, which can improve fruit quality. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea also increases the activity of antioxidant enzymes, which can protect plants from oxidative stress. Additionally, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase the concentration of endogenous cytokinins and auxins, which can promote plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has several advantages for use in lab experiments. It is a potent cytokinin that can promote cell division and growth in plants. It is also stable and easy to handle. However, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has some limitations. It is relatively expensive compared to other cytokinins, which can limit its use in large-scale experiments. Additionally, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to have phytotoxic effects at high concentrations, which can limit its use in some plant species.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea. One area of research is the development of new N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea analogs with improved properties, such as increased potency or reduced phytotoxicity. Another area of research is the elucidation of the signaling pathways involved in N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea-mediated plant growth and development. Additionally, the use of N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea in combination with other plant growth regulators, such as auxins and gibberellins, could be explored to enhance plant growth and development.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea can be synthesized through several methods, including the reaction of 3-chloro-4-fluoroaniline with cyclopropylisothiocyanate in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea as a white crystalline solid with a melting point of 212-215°C.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been extensively studied in plant research due to its cytokinin-like effects. It has been used to enhance fruit yield and quality in various crops, including grapes, apples, kiwifruit, and strawberries. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase fruit size, improve fruit color, and delay fruit ripening. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has also been used to enhance the growth and rooting of ornamental plants, such as roses and carnations.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-8-5-7(3-4-9(8)12)14-10(15)13-6-1-2-6/h3-6H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUAUFBAHRMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)


![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)



![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)